CaSR Calcimimetic Potency Compared with the Clinical Compound Cinacalcet
While no direct head‑to‑head data for the target compound versus cinacalcet exist, a structurally proximal benzothiazole trisubstituted urea (Compound 13) reported in the same chemical series demonstrated an EC₅₀ of 20 nM in a luciferase‑based CaSR assay, whereas cinacalcet exhibits an EC₅₀ of ~50 nM in comparable cellular assays [1]. This indicates that the benzothiazole‑piperidine‑urea scaffold can achieve superior on‑target potency relative to the naphthalene‑based clinical calcimimetic.
| Evidence Dimension | CaSR allosteric activation potency (EC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; closest analogue Compound 13 EC₅₀ = 20 nM |
| Comparator Or Baseline | Cinacalcet EC₅₀ ≈ 50 nM (literature consensus) |
| Quantified Difference | ~2.5‑fold lower EC₅₀ for the benzothiazole‑urea series |
| Conditions | Luciferase reporter assay in HEK‑293 cells expressing human CaSR |
Why This Matters
A lower EC₅₀ suggests that the benzothiazole‑urea chemotype may require lower doses to achieve therapeutic PTH suppression, a key consideration for researchers selecting in‑vivo tool compounds.
- [1] Deprez P, Temal T, Jary H, Auberval M, Lively S, Guédin D, Vevert JP. New potent calcimimetics: II. Discovery of benzothiazole trisubstituted ureas. Bioorg Med Chem Lett. 2013;23(8):2455-2459. View Source
